molecular formula C15H19N3O B15113655 2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile

2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile

Cat. No.: B15113655
M. Wt: 257.33 g/mol
InChI Key: ZWQGWWGVZNAKBP-UHFFFAOYSA-N
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Description

2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining an isoindoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid can yield intermediate compounds that are further processed to obtain the target molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile is unique due to its combined isoindoline and pyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H19N3O/c16-8-12-4-3-7-17-14(12)18-9-13-5-1-2-6-15(13,10-18)11-19/h3-4,7,13,19H,1-2,5-6,9-11H2

InChI Key

ZWQGWWGVZNAKBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=C(C=CC=N3)C#N)CO

Origin of Product

United States

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